molecular formula C13H11BrN6O B2463506 (E)-6-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-9H-purine CAS No. 537667-35-9

(E)-6-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-9H-purine

Cat. No.: B2463506
CAS No.: 537667-35-9
M. Wt: 347.176
InChI Key: BEJLVNDZHYCYHP-PTXOJBNSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-6-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-9H-purine is a novel compound that belongs to the class of hydrazine derivatives. This compound is characterized by the presence of a bromine-substituted methoxybenzylidene group attached to a purine ring through a hydrazinyl linkage. Hydrazine derivatives are known for their diverse biological and pharmacological properties, making them of significant interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-6-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-9H-purine typically involves the condensation of 5-bromo-2-methoxybenzaldehyde with 6-hydrazinyl-9H-purine. The reaction is carried out under reflux conditions in the presence of an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-6-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-9H-purine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of the reduced hydrazine derivative.

    Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

(E)-6-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-9H-purine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its anticancer activity and potential use in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-6-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-9H-purine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. The hydrazinyl linkage allows for the formation of reactive intermediates that can interact with nucleophilic sites in biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-6-(2-(5-chloro-2-methoxybenzylidene)hydrazinyl)-9H-purine
  • (E)-6-(2-(5-fluoro-2-methoxybenzylidene)hydrazinyl)-9H-purine
  • (E)-6-(2-(5-iodo-2-methoxybenzylidene)hydrazinyl)-9H-purine

Uniqueness

(E)-6-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-9H-purine is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with biological targets. Additionally, the methoxy group enhances the compound’s solubility and stability.

Properties

IUPAC Name

N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-7H-purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN6O/c1-21-10-3-2-9(14)4-8(10)5-19-20-13-11-12(16-6-15-11)17-7-18-13/h2-7H,1H3,(H2,15,16,17,18,20)/b19-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEJLVNDZHYCYHP-PTXOJBNSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=NNC2=NC=NC3=C2NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=N/NC2=NC=NC3=C2NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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